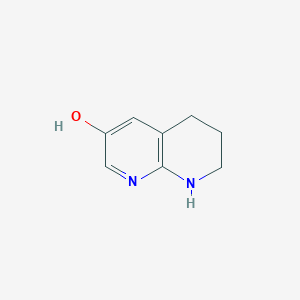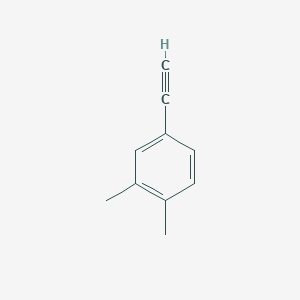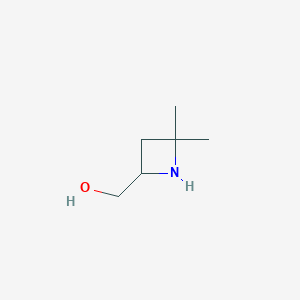
(2S,3R)-2,3-dimethylmorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R)-2,3-dimetilmorfolina es un derivado quiral de morfolina con dos grupos metilo unidos a los átomos de carbono segundo y tercero en el anillo de morfolina
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (2S,3R)-2,3-dimetilmorfolina típicamente implica el uso de materiales de partida quirales o catalizadores quirales para asegurar la estereoquímica deseada. Un método común es la hidrogenación asimétrica de un precursor adecuado, como un derivado de 2,3-dimetilmorfolina, utilizando un catalizador quiral. Las condiciones de reacción a menudo incluyen gas hidrógeno, un solvente como etanol o metanol, y un catalizador quiral como un complejo de rodio o rutenio .
Métodos de producción industrial
La producción industrial de (2S,3R)-2,3-dimetilmorfolina puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar la eficiencia y el rendimiento del proceso. Además, la purificación del producto puede implicar técnicas como la cristalización o la cromatografía para asegurar una alta pureza enantiomérica .
Análisis De Reacciones Químicas
Tipos de reacciones
(2S,3R)-2,3-dimetilmorfolina puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse usando reactivos como peróxido de hidrógeno o permanganato de potasio para formar los óxidos de N correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo usando reactivos como hidruro de litio y aluminio para producir derivados reducidos.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en el átomo de nitrógeno o los átomos de carbono en el anillo de morfolina, utilizando reactivos como haluros de alquilo o cloruros de acilo
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno en ácido acético o permanganato de potasio en agua.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Haluros de alquilo o cloruros de acilo en presencia de una base como hidróxido de sodio o carbonato de potasio
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir óxidos de N, mientras que la reducción puede producir aminas o alcoholes. Las reacciones de sustitución pueden resultar en varios derivados de morfolina sustituidos .
Aplicaciones Científicas De Investigación
(2S,3R)-2,3-dimetilmorfolina tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como un bloque de construcción quiral en la síntesis de moléculas orgánicas complejas.
Biología: El compuesto se puede utilizar en el estudio de mecanismos enzimáticos y como un ligando en ensayos bioquímicos.
Industria: El compuesto se puede utilizar en la producción de agroquímicos y otros productos químicos finos .
Mecanismo De Acción
El mecanismo de acción de (2S,3R)-2,3-dimetilmorfolina depende de su aplicación específica. En los ensayos bioquímicos, puede actuar como un ligando que se une a enzimas o receptores específicos, modulando su actividad. Los objetivos moleculares y las vías involucradas pueden variar ampliamente, pero la estereoquímica del compuesto a menudo juega un papel crucial en sus interacciones con las moléculas biológicas .
Comparación Con Compuestos Similares
Compuestos similares
- (2S,3R)-3-metilglutamato
- (2S,3R)-3-amino-2-hidroxidecanoico ácido
- (2S,3R)-2-bromo-2,3-difenilbutano
Singularidad
(2S,3R)-2,3-dimetilmorfolina es única debido a su estereoquímica específica, que puede impartir propiedades físicas y químicas distintas en comparación con sus diastereómeros y enantiómeros. Esta singularidad lo hace valioso en aplicaciones que requieren alta pureza enantiomérica e interacciones quirales específicas .
Propiedades
Fórmula molecular |
C6H13NO |
|---|---|
Peso molecular |
115.17 g/mol |
Nombre IUPAC |
(2S,3R)-2,3-dimethylmorpholine |
InChI |
InChI=1S/C6H13NO/c1-5-6(2)8-4-3-7-5/h5-7H,3-4H2,1-2H3/t5-,6+/m1/s1 |
Clave InChI |
LTJFPCBECZHXNS-RITPCOANSA-N |
SMILES isomérico |
C[C@@H]1[C@@H](OCCN1)C |
SMILES canónico |
CC1C(OCCN1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Azaspiro[2.5]octan-6-ol](/img/structure/B11924015.png)
![3H-Pyrazolo[4,3-B]pyridin-3-amine](/img/structure/B11924025.png)

![1H-pyrazolo[4,3-d]pyrimidine-5,7-diamine](/img/structure/B11924047.png)




![1-Oxa-2,6,8-triazaspiro[4.5]dec-2-ene](/img/structure/B11924069.png)




